Cas no 69104-99-0 ((Trifluoromethoxy)acetic acid methyl ester)

(Trifluoromethoxy)acetic acid methyl ester 化学的及び物理的性質
名前と識別子
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- FCH2328039
- PC53239
- (Trifluoromethoxy)acetic acid methyl ester
- Trifluoromethoxy-acetic acid methyl ester
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- MDL: MFCD23382088
- インチ: 1S/C4H5F3O3/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3
- InChIKey: YHRXNEBBBAMXSK-UHFFFAOYSA-N
- ほほえんだ: FC(OCC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 119
- トポロジー分子極性表面積: 35.5
(Trifluoromethoxy)acetic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB290047-1 g |
(Trifluoromethoxy)acetic acid methyl ester, 97%; . |
69104-99-0 | 97% | 1g |
€699.00 | 2022-09-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-5g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
abcr | AB290047-5 g |
(Trifluoromethoxy)acetic acid methyl ester, 97%; . |
69104-99-0 | 97% | 5g |
€1,875.00 | 2022-09-01 | |
eNovation Chemicals LLC | Y1128439-500mg |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 95% | 500mg |
$780 | 2025-02-26 | |
eNovation Chemicals LLC | Y1128439-5g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 95% | 5g |
$5350 | 2025-02-26 | |
eNovation Chemicals LLC | Y1128439-1g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 95% | 1g |
$1430 | 2025-02-28 | |
eNovation Chemicals LLC | Y1128439-1g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 95% | 1g |
$1430 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-5g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 97% | 5g |
¥41796.03 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0802-1g |
Trifluoromethoxy-acetic acid methyl ester |
69104-99-0 | 97% | 1g |
¥11192.24 | 2025-01-22 | |
abcr | AB290047-5g |
(Trifluoromethoxy)acetic acid methyl ester, 97%; . |
69104-99-0 | 97% | 5g |
€1875.00 | 2024-04-16 |
(Trifluoromethoxy)acetic acid methyl ester 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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6. Caper tea
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
(Trifluoromethoxy)acetic acid methyl esterに関する追加情報
Exploring the Versatile Applications of (Trifluoromethoxy)acetic acid methyl ester (CAS 69104-99-0) in Modern Chemistry
The (Trifluoromethoxy)acetic acid methyl ester, with CAS number 69104-99-0, is a specialized fluorinated ester compound that has garnered significant attention in pharmaceutical and agrochemical research. This unique chemical structure combines the reactivity of an ester group with the electron-withdrawing properties of a trifluoromethoxy moiety, making it particularly valuable in synthetic chemistry applications. The growing demand for fluorinated compounds in drug development has positioned this ester as an important building block for medicinal chemists.
In recent years, the compound's methyl (trifluoromethoxy)acetate form has become increasingly relevant to researchers developing novel bioactive molecules. Its ability to serve as both a protecting group and a reactive intermediate makes it particularly useful in multi-step synthesis. The trifluoromethoxy group's unique electronic properties contribute to enhanced metabolic stability in target molecules, addressing one of the pharmaceutical industry's key challenges in drug design.
The synthesis of (Trifluoromethoxy)acetic acid methyl ester typically involves esterification of the corresponding acid under controlled conditions. Researchers have developed optimized protocols that yield high purity material suitable for sensitive applications. Analytical characterization by GC-MS and NMR confirms the compound's structural integrity, with the distinctive chemical shifts of the CF3O- group serving as important diagnostic markers.
One emerging application of CAS 69104-99-0 is in the development of novel crop protection agents. The agricultural sector's search for more efficient and environmentally friendly pesticides has led to increased interest in fluorinated compounds. The methyl ester of trifluoromethoxyacetic acid serves as a key intermediate in synthesizing molecules that demonstrate improved pest resistance while maintaining favorable environmental profiles.
Recent studies have highlighted the compound's potential in materials science applications. The incorporation of trifluoromethoxy groups into polymer backbones can significantly alter material properties, including thermal stability and dielectric characteristics. This has sparked interest from electronics manufacturers exploring new materials for specialized applications.
The safety profile of (Trifluoromethoxy)acetic acid methyl ester has been thoroughly investigated through standard toxicological assessments. Proper handling procedures, including the use of appropriate personal protective equipment, are recommended when working with this compound in laboratory settings. Storage under inert atmosphere at controlled temperatures helps maintain product stability over extended periods.
Market analysis indicates steady growth in demand for CAS 69104-99-0, particularly from pharmaceutical research organizations. The compound's availability from multiple specialty chemical suppliers ensures reliable access for research institutions and industrial laboratories. Current pricing trends reflect the specialized nature of this fluorinated building block.
Environmental considerations regarding fluorinated compounds have led to improved synthetic methodologies for methyl (trifluoromethoxy)acetate. Recent process optimizations have focused on reducing waste generation and improving atom economy, aligning with green chemistry principles. These advancements make the compound more attractive for sustainable chemical development.
Analytical method development for (Trifluoromethoxy)acetic acid methyl ester has progressed significantly, with modern HPLC and GC techniques enabling precise quantification in complex matrices. This is particularly important for quality control in pharmaceutical applications where purity requirements are stringent.
The future outlook for CAS 69104-99-0 appears promising, with ongoing research exploring new synthetic applications. Its combination of synthetic versatility and the desirable properties imparted by the trifluoromethoxy group ensures continued relevance in chemical research. As fluorination strategies evolve, this compound will likely maintain its position as a valuable tool for molecular design.
Comparative studies with similar fluorinated esters have demonstrated the unique advantages of (Trifluoromethoxy)acetic acid methyl ester in certain transformations. The electronic effects of the trifluoromethoxy substituent often lead to distinct reactivity patterns compared to other fluorinated groups, providing synthetic chemists with additional tools for challenging transformations.
Regulatory aspects concerning the use of methyl (trifluoromethoxy)acetate continue to evolve alongside increasing understanding of fluorinated compounds. Current guidelines emphasize proper handling procedures and waste management protocols, ensuring safe utilization in research and industrial settings.
Recent patent literature reveals growing interest in CAS 69104-99-0 as pharmaceutical companies develop new intellectual property around fluorinated drug candidates. The compound's role in creating novel molecular architectures with improved pharmacological properties has made it a focus of innovation in medicinal chemistry.
Academic research groups continue to explore new synthetic methodologies employing (Trifluoromethoxy)acetic acid methyl ester, with recent publications highlighting its utility in catalytic asymmetric synthesis. These developments expand the compound's potential applications in creating enantiomerically pure compounds.
Supply chain considerations for trifluoromethoxy-containing compounds have become increasingly important as demand grows. Manufacturers have implemented rigorous quality control measures to ensure consistent product specifications, particularly for research applications where reproducibility is critical.
The physicochemical properties of methyl (trifluoromethoxy)acetate, including its solubility characteristics and stability under various conditions, have been extensively documented. This data provides valuable guidance for researchers designing synthetic routes and formulation strategies involving this versatile intermediate.
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